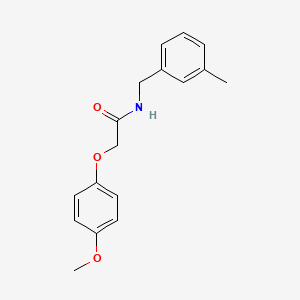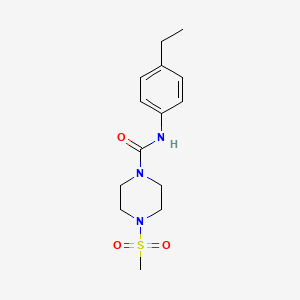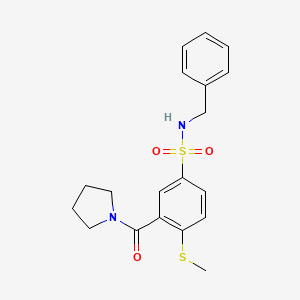![molecular formula C22H20N2O4S B4739074 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B4739074.png)
4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid
Übersicht
Beschreibung
4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid, also known as BPTA, is a synthetic compound that has shown potential in scientific research. BPTA belongs to the family of thienylamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid works by inhibiting the activity of enzymes called histone deacetylases (HDACs), which play a role in gene expression and protein regulation. By inhibiting HDACs, 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid can alter gene expression and protein regulation, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the protection of neurons from oxidative stress. 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has also been shown to alter gene expression and protein regulation, leading to changes in cellular function and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid in lab experiments is its specificity for HDAC inhibition, which allows for targeted effects on gene expression and protein regulation. However, one limitation of using 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid research, including its potential as a lead compound in drug discovery, its use in combination with other anti-cancer agents, and its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has been studied extensively in various fields of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has shown potential as an anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress. In drug discovery, 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has been studied for its potential as a lead compound in the development of new drugs.
Eigenschaften
IUPAC Name |
4-[[3-(benzylcarbamoyl)-4-phenylthiophen-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c25-18(11-12-19(26)27)24-22-20(17(14-29-22)16-9-5-2-6-10-16)21(28)23-13-15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,23,28)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSBONOXRCZIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Benzylcarbamoyl)-4-phenylthiophen-2-yl]amino}-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-ethyl-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4739011.png)
![2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B4739019.png)
![methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4739040.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4739043.png)

![methyl 4-{[3-(2-methoxy-2-oxoethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4739057.png)
![N-(2-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4739068.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4739071.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-methylpropanamide](/img/structure/B4739073.png)


![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4739104.png)